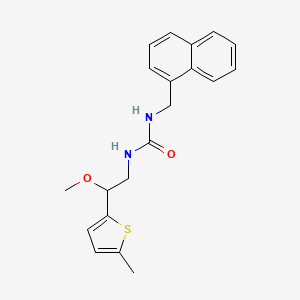
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformational Adjustments in Urea Derivatives
Research on conformational adjustments over synthons of urea and thiourea-based assemblies highlights the significance of intramolecular hydrogen bonding and its impact on polymorphism and cyclisation reactions. These findings suggest that urea derivatives, including those similar to the specified compound, play a crucial role in self-assembly processes and could be used in designing novel materials with specific structural and functional properties (Phukan & Baruah, 2016).
Photochemical Transformations
A study on the photochemical transformations of similar compounds involving the thiophene and naphthalene units demonstrated the ability to yield angular tetracyclic products through cyclization. This process is indicative of the potential for creating complex molecular structures that could have applications in the development of novel pharmaceuticals or materials with unique photochemical properties (Kamboj et al., 2011).
Fluorescence Spectral Studies
Interactions of fluorescent probes with biomolecules, as investigated through fluorescence spectral studies, reveal the utility of naphthalene derivatives in biological assays and imaging. This suggests that compounds with naphthalene and urea functionalities could be designed as fluorescent markers for various biochemical applications (Ghosh et al., 2016).
Highly Selective Fluorescent Sensors
The development of highly selective ratiometric fluorescent sensors for Cu(II) ions using naphthalene derivatives with urea groups showcases the potential for these compounds in environmental monitoring and analytical chemistry. This application is particularly relevant for the detection and quantification of metal ions in various matrices (Yang et al., 2006).
Naphthoquinone-based Chemosensors
Synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions demonstrate the application of naphthalene derivatives in sensing technologies. These compounds exhibit remarkable selectivity towards Cu2+ ions, indicating their potential use in the development of highly sensitive and selective chemical sensors (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-10-11-19(25-14)18(24-2)13-22-20(23)21-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,18H,12-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNUGZIPPDFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)
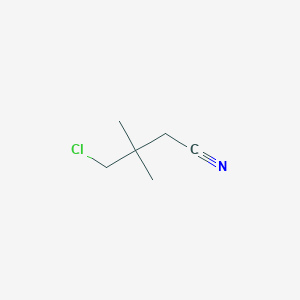
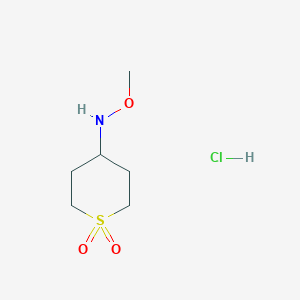
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)

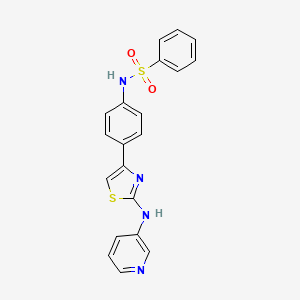

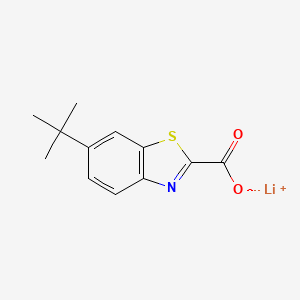

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)


